11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Brand Name: Vulcanchem
CAS No.: 2064-15-5
VCID: VC0023120
InChI: InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3
SMILES: CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol

CAS No.: 2064-15-5

Reference Standards

VCID: VC0023120

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol - 2064-15-5

CAS No. 2064-15-5
Product Name 11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name 11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Standard InChI InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3
Standard InChIKey FQJSSUOYVSEYPF-UHFFFAOYSA-N
SMILES CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Canonical SMILES CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C
Synonyms 5-[3-(Dimethyl-amino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol;_x000B_2-Hydroxytrimipramine;
PubChem Compound 160610
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator